molecular formula C13H12BrN5O B2543509 6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058433-24-1

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2543509
CAS No.: 1058433-24-1
M. Wt: 334.177
InChI Key: INXBNKUDCZEXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold, a class of heterocyclic compounds notable for their antiviral properties, particularly against chikungunya virus (CHIKV). This compound features a 4-bromobenzyl group at position 6 and an ethyl substituent at position 3 of the triazole ring.

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNKUDCZEXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Benzylation-Cyclization Protocol

This method, adapted from Bengtsson et al., involves:

  • Synthesis of β-keto esters : Ethyl acetoacetate is alkylated with ethyl iodide to introduce the ethyl group at the α-position, yielding ethyl 3-ethylacetoacetate.
  • Benzylation : The β-keto ester reacts with 4-bromobenzyl bromide under reflux conditions in acetone or DMF, facilitated by potassium carbonate as a base.
  • Cyclization : The benzylated intermediate undergoes microwave-assisted cyclization with 3,5-diaminotriazole in the ionic liquid BMIM-PF6 at 200°C.

Key advantages include high regioselectivity and compatibility with microwave irradiation, which reduces reaction times from hours to minutes.

N-Substitution Post-Cyclization

An alternative route from Jørgensen et al. involves constructing the pyrimidinone core first, followed by N-alkylation. Here, 6-aminouracil derivatives are functionalized with ethyl groups via nucleophilic substitution using ethyl bromide or tosylate. Subsequent benzylation with 4-bromobenzyl bromide introduces the aryl moiety. While this method offers flexibility, it often requires harsh conditions (e.g., DMF at 120°C) and yields mixed regioisomers.

Stepwise Reaction Procedures

Synthesis of Ethyl 3-Ethylacetoacetate

Reactants :

  • Ethyl acetoacetate (1.0 equiv)
  • Ethyl iodide (1.2 equiv)
  • Potassium carbonate (2.0 equiv)
  • Anhydrous acetone (solvent)

Procedure :

  • Ethyl acetoacetate and potassium carbonate are stirred in acetone at 0°C.
  • Ethyl iodide is added dropwise, and the mixture is refluxed for 12 hours.
  • The product is isolated via vacuum distillation (yield: 78–85%).

Benzylation with 4-Bromobenzyl Bromide

Reactants :

  • Ethyl 3-ethylacetoacetate (1.0 equiv)
  • 4-Bromobenzyl bromide (1.1 equiv)
  • Potassium carbonate (2.5 equiv)
  • DMF (solvent)

Procedure :

  • The β-keto ester and potassium carbonate are suspended in DMF.
  • 4-Bromobenzyl bromide is added, and the reaction is heated to 80°C for 8 hours.
  • The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol (yield: 65–72%).

Cyclization with 3,5-Diaminotriazole

Reactants :

  • Benzylated β-keto ester (1.0 equiv)
  • 3,5-Diaminotriazole (1.2 equiv)
  • BMIM-PF6 (ionic liquid)

Procedure :

  • Reactants are mixed in BMIM-PF6 and irradiated in a microwave reactor at 200°C for 20 minutes.
  • The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) (yield: 55–60%).

Optimization and Challenges

Solvent and Temperature Effects

  • Benzylation : DMF outperforms THF and acetone due to superior solubility of intermediates. Yields drop by 15–20% in less polar solvents.
  • Cyclization : Ionic liquids like BMIM-PF6 enhance reaction rates by stabilizing charged intermediates. Substituting with ethanol or toluene reduces yields to <30%.

Regioselectivity Concerns

Competing O-benzylation is observed when steric hindrance at the nitrogen atom is high. Using bulky bases (e.g., DBU) or excess benzyl bromide suppresses this side reaction.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR :
    • δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.32 (s, 2H, NCH₂Ar), δ 7.45 (d, 2H, Ar-Br), δ 8.12 (s, 1H, triazole-H).
  • HRMS :
    • [M+H]⁺ calculated for C₁₈H₁₆BrN₅O₂: 412.04; found: 412.03.

Applications and Derivatives

While the target compound’s biological activity remains unexplored, analogues with methyl or aryl groups at position 3 exhibit potent CCR2/CCR5 antagonism (IC₅₀: 2–17 nM). The ethyl variant may offer improved pharmacokinetic properties due to enhanced lipophilicity.

Chemical Reactions Analysis

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. Studies have shown that it can induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases and the regulation of proteins involved in apoptosis, such as Bax, Bak, and Bcl-2 .

Comparison with Similar Compounds

Comparison with Structural Analogs

The antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected [1,2,3]Triazolo[4,5-d]pyrimidin-7(6H)-ones

Compound Name Substituents (Position 3 and 6) Antiviral Activity (EC₅₀) Selectivity Index (SI) Resistance Mutations
6-(4-bromobenzyl)-3-ethyl (Target) 3-Ethyl, 6-(4-bromobenzyl) Not reported Not reported P34S, T246A (nsP1)
MADTP-314 (Prototype) 3-Aryl (meta-substituted), 6-Unspecified Low µM range Up to 600 P34S
Compound 1 (Lead) 3-Aryl (meta-substituted), 6-Unspecified ~2 µM >100 T246A
3-Benzyl-6-butyl analog 3-Benzyl, 6-Butyl Not active N/A N/A

Key Observations:

Substituent Effects :

  • The 3-ethyl group in the target compound replaces the meta-substituted aryl group found in MADTP-314 and Compound 1. While aryl groups at position 3 are critical for binding to nsP1 , ethyl substitution may alter pharmacokinetic properties (e.g., solubility, metabolic stability) but its impact on antiviral activity remains uncharacterized.
  • The 4-bromobenzyl group at position 6 is distinct from other analogs (e.g., 6-butyl or unsubstituted). Bromine’s electron-withdrawing effects could enhance binding interactions with nsP1’s hydrophobic pockets .

Antiviral Activity :

  • The prototype MADTP-314 exhibits EC₅₀ values in the low micromolar range and SI up to 600, indicating high selectivity for CHIKV over host cells .
  • 6-Butyl analogs (e.g., 3-benzyl-6-butyl) lack antiviral activity, underscoring the importance of substituent size and polarity at position 6 .

Resistance Profile :

  • Both the target compound and MADTP-314 select for P34S and T246A mutations in nsP1, which reduce compound binding by altering the GTP-binding pocket of the enzyme .

Mechanism of Action and Selectivity

The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class specifically inhibits CHIKV nsP1, which mediates the guanylylation step in viral RNA capping. Unlike host mRNA capping mechanisms, nsP1 uses a unique pathway involving covalent binding to GTP, making it an attractive antiviral target . The target compound likely shares this mechanism, as resistance mutations (P34S, T246A) are conserved across the series .

Table 2: Selectivity Against Related Viruses

Compound Class CHIKV Activity Other Togaviridae (e.g., VEEV) Host Cell Toxicity
[1,2,3]Triazolo[4,5-d]pyrimidinones Yes No Low (SI >100)
Lobaric Acid (Natural Product) Yes Yes High

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Meta-substituted aryl groups optimize nsP1 binding via π-π interactions and hydrophobic contacts. Ethyl substitution may reduce potency but improve metabolic stability .
  • Position 6 : Bulky substituents (e.g., 4-bromobenzyl) likely enhance target engagement but may limit bioavailability .

Biological Activity

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines. Its structure features a triazole ring fused to a pyrimidine system with a bromobenzyl group and an ethyl substituent. This unique arrangement contributes to its potential biological activities, particularly in the field of cancer research.

Recent studies have indicated that this compound acts as an inhibitor of ubiquitin-specific peptidase 28 (USP28), an enzyme implicated in various cellular processes and cancer progression. The compound exhibits a potent inhibitory effect on USP28 with an IC50 value of 1.10 ± 0.02 μmol/L, demonstrating selectivity over other enzymes such as USP7 and LSD1.

In Vitro Studies

In vitro evaluations have shown that this compound can interact with USP28 in cancer cells. This interaction potentially alters protein levels and influences critical cellular processes like proliferation and cell cycle progression.

Table 1: Biological Activity Summary

Biological Activity IC50 Value Target Effect
Inhibition of USP281.10 ± 0.02 μmol/LUSP28Reduced cell proliferation
Induction of ApoptosisNot specifiedMGC-803 cellsDecreased mitochondrial membrane potential

Structural Analysis

The structural composition of the compound includes a bromine atom which may enhance its biological activity compared to analogs without halogen substituents. The presence of the bromobenzyl group is believed to play a crucial role in its binding affinity to target proteins.

Case Studies

A study focusing on derivatives of triazolo[4,5-d]pyrimidines highlighted their significant antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.85 μM against MGC-803 cells, indicating strong potential for therapeutic applications in oncology .

Comparative Analysis with Analog Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Name Structure Features Unique Aspects
6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-oneChlorobenzyl instead of bromobenzylDifferent electronic effects due to chlorine
6-(phenylmethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-oneNo halogen substituentMay show different reactivity without halogen influence

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Answer:
To optimize synthesis yield, focus on stepwise cyclization and catalyst selection. For triazolo-pyrimidinone derivatives, a common approach involves:

  • Cyclocondensation: Use precursors like substituted pyrimidines with triazole-forming agents (e.g., sodium azide) under reflux conditions.
  • Catalyst Optimization: Employ potassium carbonate or KI to enhance reaction efficiency, as demonstrated in analogous thiazolo-triazinone syntheses (e.g., 80°C reflux for 24 hours) .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol improves purity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach ensures accurate structural validation:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethyl group at N3 and bromobenzyl at C6). Coupling patterns in 1H^1H-NMR can distinguish triazole protons .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H]+^+ for C15_{15}H13_{13}BrN6_{6}O).
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm1^{-1}) and triazole ring vibrations (~1450–1600 cm1^{-1}) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve molecular conformation ambiguities in triazolo-pyrimidinone derivatives?

Answer:
SC-XRD provides atomic-level insights:

  • Torsion Angle Analysis: Measure dihedral angles between the triazole and pyrimidinone rings to assess planarity (e.g., angles near 180° indicate coplanarity, critical for π-π stacking interactions) .
  • Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing .
  • Data Interpretation: Use software like SHELX or OLEX2 to refine structures, ensuring R-factors < 0.08 for high reliability .

Advanced: How should researchers address contradictory results in biological activity assays for this compound?

Answer:
Contradictions often arise from experimental variability. Mitigate this by:

  • Replicate Design: Use ≥4 replicates with randomized block designs to control for environmental variability .
  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify EC50_{50} trends.
  • Cell Line Validation: Cross-validate results in primary cells and established lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Advanced: What experimental designs are suitable for studying environmental stability and degradation pathways?

Answer:
Adopt controlled laboratory and field studies:

  • Accelerated Stability Testing: Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to simulate environmental stress .
  • LC-MS/MS Monitoring: Track degradation products (e.g., bromobenzyl cleavage) over time.
  • Biotic Transformation Assays: Use soil or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .

Advanced: What strategies elucidate structure-activity relationships (SAR) for analogs of this compound?

Answer:
SAR studies require systematic substitution and bioactivity correlation:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing bromobenzyl with chlorobenzyl or methoxybenzyl) .
  • Biological Profiling: Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR assays.
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities and validate with experimental IC50_{50} values .

Advanced: How can researchers validate the role of the bromobenzyl group in target binding?

Answer:

  • Isothermal Titration Calorimetry (ITC): Compare binding thermodynamics of the parent compound vs. debrominated analogs.
  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to visualize halogen bonding between bromine and backbone carbonyls .
  • Alanine Scanning Mutagenesis: Modify binding site residues to assess bromobenzyl-dependent interactions.

Basic: What precautions are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal: Collect organic waste in designated containers for incineration, adhering to OSHA and EPA guidelines .

Advanced: How can researchers design a high-throughput screening (HTS) protocol for this compound?

Answer:

  • Assay Miniaturization: Use 384-well plates with robotic liquid handlers for dose dispensing.
  • Fluorescence-Based Readouts: Implement FRET or fluorescence polarization for rapid kinetic measurements.
  • Z’-Factor Validation: Ensure Z’ > 0.5 to confirm assay robustness across plates .

Advanced: What analytical techniques characterize polymorphic forms of this compound?

Answer:

  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SC-XRD to identify polymorphs .
  • Differential Scanning Calorimetry (DSC): Measure melting points and enthalpy changes to distinguish crystalline forms.
  • Solid-State NMR: Resolve chemical shifts influenced by crystal packing (e.g., 13C^{13}C CP/MAS NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.